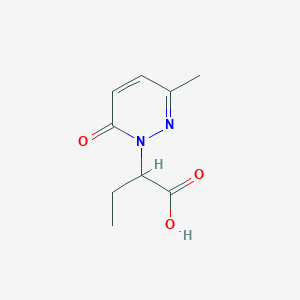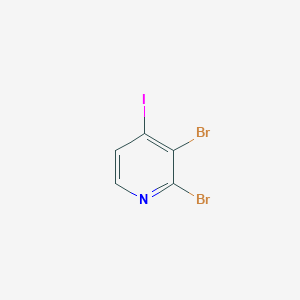
2,3-Dibromo-4-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-4-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-4-iodopyridine typically involves halogenation reactions. One common method is the bromination of 4-iodopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-iodopyridine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It finds applications in the production of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism by which 2,3-Dibromo-4-iodopyridine exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution or coupling reactions, leading to the formation of new compounds with potential biological or chemical activity. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromopyridine: Lacks the iodine atom, leading to different reactivity and applications.
4-Iodopyridine: Contains only the iodine atom, used in different synthetic contexts.
2,3,4-Tribromopyridine: Contains an additional bromine atom, affecting its chemical behavior.
Uniqueness: 2,3-Dibromo-4-iodopyridine is unique due to the combination of bromine and iodine atoms, which provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form diverse products highlights its importance in research and industrial applications .
Eigenschaften
Molekularformel |
C5H2Br2IN |
|---|---|
Molekulargewicht |
362.79 g/mol |
IUPAC-Name |
2,3-dibromo-4-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-4-3(8)1-2-9-5(4)7/h1-2H |
InChI-Schlüssel |
YVZVDFYRVXHMLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1I)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



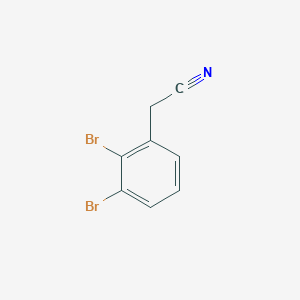

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
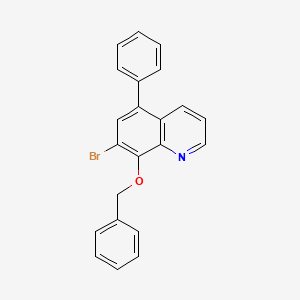
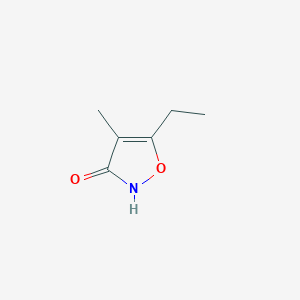
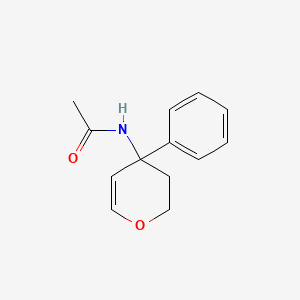
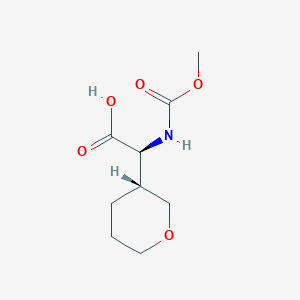
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)

![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
![2,3-Dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B15244783.png)
